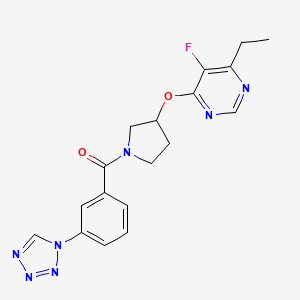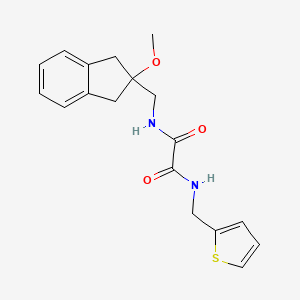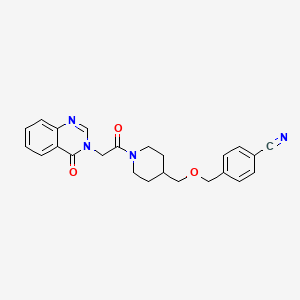
(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. In the first step, 1-(4-(1H-tetrazol-1-yl)phenyl)ethanone is synthesized from sodium azide and triethyl orthoformate. Next, the first-generation dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1) , is generated from cyanuric chloride and 4-tetrazoylacetophenone via a Friedel–Crafts reaction. Finally, 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 through a Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrazole-containing phenyl group linked to a pyrrolidin-1-yl-methanone moiety. The tetrazole ring provides unique reactivity due to its nitrogen-rich nature, making it an interesting structural unit for dendrimer construction .
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Treatment
This compound has been studied for its effects on prostate cancer cells . The research found that it effectively inhibited cell proliferation in the concentration range of 0.75-15 μM . It was found to increase apoptosis in DU145 and PC3 cells, two types of prostate cancer cells . This suggests that it could potentially be used as a chemotherapeutic agent for prostate cancer .
Inhibition of F-actin and Paxillin
The compound has been found to downregulate the levels of F-actin and paxillin in DU145 and PC3 cells . F-actin and paxillin are proteins involved in cell movement and structure, and their downregulation could potentially inhibit the spread of cancer cells .
Activation of Apoptosis
The compound has been found to increase the levels of cleaved caspase-3 and caspase-9 . These are proteins involved in the process of apoptosis, or programmed cell death. By increasing the levels of these proteins, the compound could potentially induce apoptosis in cancer cells .
Upregulation of Cofilin-1
The compound has been found to upregulate the expression of cofilin-1 in DU145 and PC3 cells . Cofilin-1 is a protein that regulates actin, a protein involved in cell structure and movement. By upregulating cofilin-1, the compound could potentially affect the structure and movement of cancer cells .
Synthesis of Tetrazole Derivatives
The compound is a tetrazole derivative, and tetrazoles have been found to play an important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic extractions, easy setup, low cost, etc., with good to excellent yields .
Biological Activity and Molecular Docking
Tetrazoles, including this compound, have been found to have biological activity and can be used in molecular docking . Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Wirkmechanismus
Target of Action
Compounds containing 1h-tetrazole have been known to exhibit antifungal properties
Mode of Action
The exact mode of action of this compound is currently unknown. Tetrazoles are known to react with acidic materials and strong oxidizers . This suggests that the compound may interact with its targets by reacting with acidic residues or oxidizing agents within the target molecules.
Biochemical Pathways
Compounds containing 1h-tetrazole have been associated with antifungal activities , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.
Result of Action
Given its potential antifungal properties , it may result in the inhibition of fungal growth and reproduction.
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-2-15-16(19)17(21-10-20-15)28-14-6-7-25(9-14)18(27)12-4-3-5-13(8-12)26-11-22-23-24-26/h3-5,8,10-11,14H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSOYYFMFUCXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2902894.png)
![2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2902896.png)
![1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2902897.png)



![5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2902902.png)
![ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2902904.png)

![methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2902906.png)
![3-Methyl-7-[(3-methylphenyl)methylthio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2902907.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)
![3-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2902910.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2902911.png)